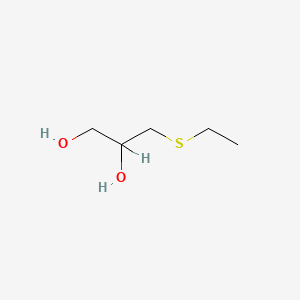

3-Ethylthio-1,2-propanediol

Description

Contextualization within Organosulfur and Diol Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, are ubiquitous in nature and are known for a wide array of chemical and biological activities. researchgate.net The thioether linkage in 3-Ethylthio-1,2-propanediol is less reactive than a thiol (-SH) group but can still undergo oxidation to form sulfoxides and sulfones, thereby offering a handle for further chemical modification. encyclopedia.pub This class of compounds is noted for its role in various biological processes and its application in materials science. encyclopedia.pub

Concurrently, the 1,2-propanediol moiety classifies the compound as a diol, a class of molecules containing two hydroxyl groups. Diols are widely used as solvents, coolants, and as monomers in the synthesis of polymers like polyesters. nih.gov The presence of the two hydroxyl groups in this compound suggests properties such as water solubility and the ability to form hydrogen bonds, which are characteristic of alcohols and diols. The combination of the thioether and diol functionalities in a single molecule suggests a potential for unique reactivity and application, distinguishing it from simpler diols or alkyl sulfides.

Interdisciplinary Relevance in Chemical Sciences and Biological Systems Research

The hybrid nature of this compound makes it a molecule of interdisciplinary interest. In materials science, the incorporation of sulfur atoms into polymer backbones can enhance properties such as refractive index, thermal stability, and affinity for heavy metals. The diol functionality of this compound allows it to act as a monomer in polymerization reactions, potentially leading to novel sulfur-containing polymers with tailored properties.

In the realm of biological systems research, related thiolated glycerol (B35011) and propanediol (B1597323) compounds have been investigated for their biological activities. For instance, thioglycerol is known to be methylated in vivo to 3-methylthio-1,2-propanediol (B1595328), indicating that such structures can interact with metabolic pathways. asm.org Furthermore, some bivalent negative sulfur compounds, including thiopropanediol, have been explored in historical medical research contexts. rexresearch.com The structural similarity of this compound to these molecules suggests that it could be a candidate for biological screening. A study has also identified this compound as a component in the n-hexane extract of mimba leaves, suggesting its natural occurrence and potential role in plant biochemistry. researchgate.net

Overview of Key Academic Research Trajectories for this compound

While dedicated academic publications focusing solely on this compound are sparse, several key research trajectories can be extrapolated from the study of related compounds and general synthetic methodologies.

Synthesis and Derivatization: A primary area of research would be the development of efficient and stereoselective synthetic routes to this compound. Common strategies for synthesizing similar 3-substituted-1,2-propanediols often involve the ring-opening of glycidol (B123203) or a related epoxide with a suitable nucleophile. In this case, the reaction of glycidol with ethanethiol (B150549) or the reaction of 3-chloro-1,2-propanediol (B139630) with sodium ethanethiolate would be logical synthetic approaches. google.com Research into the enzymatic synthesis, similar to methods developed for other functionalized propanediols, could offer greener and more selective production methods. researchgate.net

Polymer and Materials Chemistry: A significant research trajectory would be the investigation of this compound as a monomer for the synthesis of new polymers. Its use in creating polyesters, polyurethanes, or polyethers could lead to materials with unique optical, thermal, or mechanical properties conferred by the presence of the thioether linkage.

Biological and Medicinal Chemistry: Given the biological activity of related organosulfur compounds, a key research direction would be the systematic evaluation of this compound and its derivatives for various biological activities. nih.govnih.gov Its identification in a plant extract warrants further investigation into its biosynthesis and ecological function. researchgate.net Furthermore, its structural similarity to metabolic products like 3-methylthio-1,2-propanediol suggests that it could be explored for its effects on cellular metabolism. asm.org

Chemical and Physical Data

While extensive experimental data for this compound is not widely available in the public domain, some basic properties can be listed. The lack of comprehensive data is indicative of its status as a relatively unexplored chemical. sigmaaldrich.com

| Property | Value | Source |

| CAS Number | 60763-78-2 | sigmaaldrich.combldpharm.comchemsrc.com |

| Molecular Formula | C5H12O2S | sigmaaldrich.combldpharm.com |

| Molecular Weight | 136.21 g/mol | sigmaaldrich.com |

| Synonyms | 3-Ethylthiopropane-1,2-diol, 3-ethylsulfanylpropane-1,2-diol | chemsrc.com |

Concluding Remarks

This compound stands as a molecule with considerable untapped potential. Its position at the confluence of organosulfur and diol chemistry suggests a rich field for future research, from the development of novel synthetic methods and advanced materials to the exploration of its role in biological systems. As analytical techniques become more sensitive and the interest in functionalized molecules grows, it is likely that research into this and similar bifunctional compounds will expand, potentially unlocking new applications across the chemical sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILAQKILVGHFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976236 | |

| Record name | 3-(Ethylsulfanyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60763-78-2 | |

| Record name | 3-(Ethylthio)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60763-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylthiopropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Ethylsulfanyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylthiopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylthio 1,2 Propanediol

Functional Group Transformations of Hydroxyl Moieties in 3-Ethylthio-1,2-propanediol

The presence of two hydroxyl groups, one primary and one secondary, allows for a variety of functional group transformations common to diols. These reactions, including esterification and etherification, as well as oxidation and reduction, can be directed to one or both hydroxyl groups, often with regioselectivity depending on the reaction conditions and reagents employed.

Esterification and Etherification Reactions

For instance, the esterification of 1-methoxy-2-propanol with acetic acid has been studied, providing insights into the kinetics of such reactions. The reaction is typically acid-catalyzed and reversible. The equilibrium can be shifted towards the product by removing water, a byproduct of the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Key Findings |

| 1,2-Propanediol | Acetic Anhydride | Acid Catalyst | Mono- and Di-acetate esters | Selective esterification of the primary hydroxyl is often favored under kinetic control. |

| 1-Methoxy-2-propanol | Acetic Acid | Ion-Exchange Resin | 1-Methoxy-2-propyl acetate | The reaction follows a surface reaction-controlled process with an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.com |

Etherification reactions of the hydroxyl groups in this compound can be achieved using methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group(s) with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Selective etherification of the primary hydroxyl group can be achieved by using bulky bases or by employing protecting group strategies. Reductive alkylation of 1,2-propanediol with ketones is another route to form ethers, which proceeds through an intermediate ketal followed by hydrogenolysis. nih.gov

Oxidation and Reduction Pathways of Diol Functionalities

The oxidation of the diol functionalities in this compound can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may selectively convert the primary alcohol to an aldehyde or a carboxylic acid, and the secondary alcohol to a ketone. Stronger oxidizing agents can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups, a reaction characteristic of vicinal diols, yielding aldehydes or carboxylic acids. ucalgary.ca For example, homogeneous oxidation of 1,2-propanediol with oxygen at elevated temperatures can result in the formation of acetaldehyde, formaldehyde, and carbon dioxide through oxidative C-C cleavage, as well as acetone via dehydration pathways. berkeley.edunih.gov

The reduction of the diol functionality in this compound to the corresponding alkane is a challenging transformation that would require harsh reaction conditions, typically involving conversion of the hydroxyl groups into good leaving groups followed by reduction. More commonly, the hydroxyl groups can be removed via deoxygenation reactions.

| Starting Material | Reagent(s) | Product(s) | Observations |

| 1,2-Propanediol | O₂ (400-500 K) | Acetaldehyde, Formaldehyde, CO₂, Acetone | Radical-mediated pathway initiated by O₂ insertion into C-H bonds. berkeley.edunih.gov |

| Vicinal Diols | Periodic acid (HIO₄) | Aldehydes/Ketones | Selective cleavage of the C-C bond between the hydroxyl groups via a cyclic periodate ester. ucalgary.ca |

Reactivity of the Ethylthio Moiety

The thioether group in this compound is a key site of reactivity, capable of undergoing oxidation at the sulfur atom and participating in both nucleophilic and electrophilic reactions.

Sulfur Oxidation Reactions in Thiopropanediols

The sulfur atom in the ethylthio group can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other oxidants. The mechanism of thioether oxidation by hydrogen peroxide is proposed to involve a nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov

The presence of the adjacent hydroxyl groups can influence the stereoselectivity of the oxidation, potentially leading to the formation of diastereomeric sulfoxides if the starting material is chiral. The use of chiral reagents or catalysts can achieve enantioselective oxidation of the thioether to a chiral sulfoxide. wiley-vch.denih.govrsc.org The oxidation sensitivity of the thioether is dependent on the nucleophilicity of the sulfur atom, which can be influenced by the electronic effects of neighboring groups. nih.gov

| Thioether Type | Oxidizing Agent | Product(s) | Key Mechanistic Feature |

| General Thioether | Hydrogen Peroxide | Sulfoxide, Sulfone | Nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov |

| Prochiral Thioether | Chiral Titanium Complex/Hydroperoxide | Chiral Sulfoxide | Asymmetric induction by the chiral catalyst. wiley-vch.de |

| 2-Chloroethyl ethyl sulfide (CEES) | Polyoxomolybdates | 2-Chloroethyl ethyl sulfoxide (CEESO) | Highly efficient and selective catalytic oxidation. rsc.org |

Nucleophilic and Electrophilic Behavior of the Thioether Linkage

The sulfur atom in the thioether linkage of this compound possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles, such as alkyl halides, to form sulfonium salts. This nucleophilicity is a general characteristic of sulfides. msu.edulibretexts.orglibretexts.org

Conversely, the thioether can also exhibit electrophilic character, particularly after being converted to a sulfonium salt, which can then act as an alkylating agent. The carbon atoms adjacent to the sulfur can also be susceptible to nucleophilic attack, especially if the sulfur is part of a good leaving group.

Intramolecular and Intermolecular Reactions of this compound

The presence of multiple functional groups within this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. For example, under certain conditions, one of the hydroxyl groups could potentially displace the ethylthio group if it is converted into a suitable leaving group, although this is not a facile process. More likely are intramolecular cyclizations involving reactions between the hydroxyl groups and a derivative of the thioether, or vice versa. For instance, intramolecular thiol-ene reactions are known to form sulfur-containing heterocycles. mdpi.com Acid-catalyzed intramolecular cyclization of related N-cyano sulfoximines has been shown to produce thiadiazine 1-oxides. nih.gov

Intermolecular reactions can also occur, leading to the formation of polymers or oligomers. For example, the reaction of thiols with epoxides, which is a common method for synthesizing β-hydroxy thioethers, can be extended to polythiols and polyepoxides to form crosslinked networks. nih.govresearchgate.netmdpi.com While this compound itself is not a thiol, its synthesis often involves the reaction of a thiol with an epoxide. Further intermolecular reactions could involve condensation of the diol functionalities to form polyethers or polyesters, with the ethylthio group remaining as a pendant moiety.

Cyclization Reactions and Heterocycle Formation

The structure of this compound, containing both hydroxyl and thioether groups, serves as a versatile precursor for the synthesis of various sulfur-containing heterocycles. Intramolecular reactions, typically promoted by acid or base catalysis or thermal conditions, can lead to the formation of five- or six-membered rings.

One plausible pathway is an acid-catalyzed intramolecular dehydration. Protonation of one of the hydroxyl groups facilitates the elimination of a water molecule, generating a carbocation intermediate. This intermediate can then be attacked by the remaining hydroxyl group or the sulfur atom.

Attack by the other hydroxyl group: This would lead to the formation of a substituted dioxane or dioxolane, although the formation of oxygen-containing rings through this specific pathway is less common compared to direct condensation with carbonyls.

Attack by the thioether sulfur: The nucleophilic sulfur atom can attack the carbocation, leading to the formation of a cyclic sulfonium ion. This intermediate can then undergo further rearrangement or dealkylation to yield stable sulfur-containing heterocycles like substituted thiomorpholines or thiolanes.

Brønsted acids are effective catalysts for such formal alkyne hydroarylation processes involving thioethers, which proceed via dearomatization and rearrangement, highlighting the utility of acid catalysis in controlling thioether cyclizations. rsc.org Metal-free radical cascade cyclization represents another modern approach for synthesizing sulfur heterocycles, such as 2-hydroxyalkyl benzothiazoles from 2-isocyanoaryl thioethers and alcohols. researchgate.net Although the substrate is different, this demonstrates the potential for radical-mediated pathways in forming C-S bonds for heterocycle synthesis.

Condensation Reactions with Bifunctional Reagents

The 1,2-diol functionality of this compound is highly susceptible to condensation reactions with bifunctional electrophiles, particularly aldehydes and ketones, to form five-membered cyclic acetals, known as dioxolanes. researchgate.net This reaction is typically catalyzed by an acid and is reversible. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from one of the hydroxyl groups of the diol. Subsequent protonation of the resulting hydroxyl group and elimination of water generates an oxocarbenium ion, which is then attacked by the second hydroxyl group to close the ring. study.comstudy.com

The reaction is driven to completion by the removal of water, often through azeotropic distillation. This method is a common strategy for protecting 1,2- and 1,3-diols in organic synthesis. The thioether group is generally stable under these conditions and does not participate in the reaction.

The table below illustrates the expected products from the condensation of this compound with various bifunctional reagents.

| Bifunctional Reagent | Reagent Structure | Product Name | Product Structure |

| Acetone | (CH₃)₂C=O | 2,2-Dimethyl-4-[(ethylthio)methyl]-1,3-dioxolane | |

| Formaldehyde | H₂C=O | 4-[(Ethylthio)methyl]-1,3-dioxolane | |

| Cyclohexanone | C₆H₁₀=O | 1,4-Dioxa-2-[(ethylthio)methyl]spiro[4.5]decane | |

| Benzaldehyde | C₆H₅CHO | 2-Phenyl-4-[(ethylthio)methyl]-1,3-dioxolane |

Table 1: Predicted products from the condensation reaction of this compound with various carbonyl compounds.

Reaction Mechanism Elucidation for Thiopropanediol Transformations

Investigating the reaction mechanisms of this compound transformations requires a combination of spectroscopic techniques to identify transient species and computational modeling to map out energetic pathways.

Spectroscopic Analysis of Reaction Intermediates

Spectroscopic methods are essential for identifying and characterizing the intermediates and products formed during the chemical reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. For instance, in a condensation reaction with a ketone, the disappearance of the hydroxyl proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the formed dioxolane ring would be observed. researchgate.netresearchgate.netnih.gov The chemical shifts of the carbon atoms adjacent to the oxygen and sulfur atoms provide critical information about the electronic environment and bonding changes. chemicalbook.com Sterically-encumbered systems have enabled the direct observation of reactive intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) by ¹⁹F NMR, showcasing the potential of specialized NMR techniques for mechanistic studies of sulfur compounds. rsc.orgresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of intermediates and products. Techniques like Electrospray Ionization (ESI-MS) can be used to detect charged intermediates, such as the cyclic sulfonium ion that may form during cyclization reactions. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the ions of interest. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the functional groups involved in a reaction. The disappearance of the broad O-H stretching band (around 3300 cm⁻¹) of the diol and the appearance of C-O stretching bands characteristic of the acetal product would confirm the progress of a condensation reaction.

The following table presents the hypothetical, expected ¹³C NMR chemical shifts for this compound, based on known values for similar structural motifs.

| Carbon Atom | Environment | Expected Chemical Shift (ppm) |

| C1 | -C H₂(OH)- | ~64 |

| C2 | -C H(OH)- | ~72 |

| C3 | -C H₂-S- | ~38 |

| C4 | -S-C H₂-CH₃ | ~27 |

| C5 | -CH₂-C H₃ | ~15 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃.

Computational Modeling of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), provides deep insights into reaction mechanisms that are often inaccessible through experimental means alone. mdpi.com For transformations involving this compound, computational modeling can be applied to:

Determine Reaction Energetics: Calculations can map the potential energy surface for a proposed reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, predicting the kinetic and thermodynamic feasibility of a pathway. whiterose.ac.uk For example, DFT could be used to compare the activation barriers for the formation of different heterocyclic rings during intramolecular cyclization, thereby predicting the major product.

Elucidate Transition State Structures: Modeling can reveal the precise three-dimensional geometry of transition states. This information is crucial for understanding stereoselectivity and the role of catalysts. For acid-catalyzed aldol condensation reactions, DFT has been used to show that while direct conversion of carbonyls to enols has a high activation energy, acid catalysis significantly lowers this barrier by forming a carbocation intermediate. mdpi.com

Analyze Solvent Effects: The inclusion of solvent models (either implicit or explicit) in calculations can help understand the role of the solvent in stabilizing or destabilizing intermediates and transition states, which is critical for reactions in solution. rsc.org Mechanistic studies on the reaction of thiols with α,β-unsaturated carbonyls have computationally demonstrated the importance of base catalysis for the efficient addition of the thiol group. nih.gov

The table below outlines how computational modeling could be applied to study the reactivity of this compound.

| Reaction Type | Computational Method | Information Gained |

| Acid-Catalyzed Cyclization | DFT with solvent model | Calculation of activation energies for competing pathways (e.g., O- vs. S-nucleophilic attack), stability of cyclic sulfonium ion intermediate. |

| Condensation with Aldehydes | DFT | Energy profile of the acetal formation mechanism, structure of the oxocarbenium ion intermediate, role of the acid catalyst. |

| Radical-Mediated Reactions | DFT (unrestricted) | Spin density distribution in radical intermediates, energy barriers for C-S bond formation and cyclization steps. |

Table 3: Application of computational modeling to elucidate reaction mechanisms of this compound.

Derivatives and Analogues: Synthesis and Exploration of Structural Diversity

Synthesis of Novel Alkylthio-Substituted Propanediol (B1597323) Derivatives

The synthesis of novel derivatives of 3-ethylthio-1,2-propanediol often begins with its conceptual precursor, 3-mercapto-1,2-propanediol (B48393), also known as thioglycerol. The nucleophilic thiol group in thioglycerol is the primary site for introducing structural diversity.

Varying Alkyl Chain Lengths and Branching

The synthesis of 3-alkylthio-1,2-propanediol derivatives with varying alkyl chains is typically achieved through the S-alkylation of thioglycerol. This nucleophilic substitution reaction involves the deprotonation of the thiol group to form a thiolate anion, which then attacks an alkyl halide. This straightforward approach allows for the introduction of a wide variety of alkyl groups, from simple linear chains to more complex branched structures.

The general reaction can be summarized as follows: HSCH₂CH(OH)CH₂OH + R-X → RSCH₂CH(OH)CH₂OH + HX (where R is an alkyl group and X is a halogen)

This method provides a facile route to a homologous series of 3-alkylthio-1,2-propanediols, enabling systematic studies of the impact of alkyl chain length and branching on the molecule's properties. For instance, the synthesis of S-arachidonoyl-2-thioglycerol, a thioester analogue of the endocannabinoid 2-arachidonoylglycerol, highlights the potential to introduce long, unsaturated alkyl chains. nih.gov

Introduction of Additional Functional Groups

Beyond simple alkyl chains, the thiopropanediol scaffold can be endowed with additional functional groups. This can be achieved by using functionalized alkylating agents in the S-alkylation reaction or by further modification of the diol moiety. For example, reacting thioglycerol with a mercaptoacid, such as thioglycolic acid or 3-mercaptopropionic acid, can introduce a carboxylic acid functionality, leading to the formation of thioglycerol disulfide derivatives. google.com

Furthermore, the hydroxyl groups of the propanediol moiety offer sites for esterification or etherification, allowing for the attachment of a diverse range of functional groups. These modifications can significantly alter the polarity, solubility, and reactivity of the resulting molecules, opening up avenues for their use as building blocks in the synthesis of more complex structures. The introduction of thiol groups to various biologically active compounds has been explored as a strategy to create new derivatives with potentially altered properties. nih.gov

Construction of Complex Heterocyclic Systems Incorporating Thiopropanediol Fragments

The bifunctional nature of 3-mercapto-1,2-propanediol and its derivatives, possessing both thiol and hydroxyl groups, makes them valuable precursors for the synthesis of various heterocyclic systems. The thiol and hydroxyl functionalities can participate in cyclization reactions to form rings containing both sulfur and other heteroatoms.

Ferrocenyl Triazole Analogues

The synthesis of ferrocenyl triazole analogues can be achieved through various methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". While a direct synthetic route starting from a this compound derivative to a ferrocenyl triazole is not explicitly detailed, a plausible strategy can be envisioned.

This would involve the functionalization of the thiopropanediol scaffold with either an azide (B81097) or an alkyne group. For instance, the hydroxyl groups could be converted to a leaving group and subsequently displaced by an azide ion. Alternatively, propargylation of the hydroxyl groups would introduce a terminal alkyne. The resulting functionalized thiopropanediol could then be reacted with a corresponding ferrocene (B1249389) derivative bearing the complementary azide or alkyne functionality to form the desired 1,2,3-triazole ring. The synthesis of ferrocenyl-based β-hydroxy-1,2,3-triazole derivatives has been reported, which proceeds through a ferrocenyl-based β-hydroxy azide intermediate, highlighting the feasibility of incorporating hydroxyl functionalities in close proximity to the triazole ring. nih.gov

Polymeric and Oligomeric Structures Derived from this compound

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a prime candidate for step-growth polymerization to form a variety of polymeric and oligomeric structures. The ethylthio side chain introduces a distinctive feature that can significantly influence the properties of the resulting polymers, setting them apart from their conventional oxygen-based counterparts.

While direct studies on the polymerization of this compound are not extensively documented in publicly available literature, the synthesis of polyesters and polyethers from analogous thiopropanediols and other functionalized diols provides a strong basis for predicting its reactivity and the properties of the resulting polymers.

Polyester (B1180765) Synthesis:

The synthesis of polyesters from this compound can be hypothetically achieved through established methods such as melt polycondensation or solution polymerization with a suitable dicarboxylic acid or its derivative (e.g., diacyl chloride, diester). A typical reaction would involve the condensation of the diol with a comonomer like adipic acid, terephthalic acid, or sebacic acid, often in the presence of a catalyst such as tin(II) octoate or titanium(IV) butoxide.

The presence of the thioether group is anticipated to influence the polymerization kinetics and the final properties of the polyester. The sulfur atom may have a slight electronic effect on the reactivity of the hydroxyl groups. More significantly, the flexible and polarizable thioether linkage in the side chain is expected to impact the polymer's thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), as well as its solubility and refractive index. For instance, the incorporation of sulfur has been shown to lower the glass transition temperature in some polyesters due to the increased flexibility of the C-S-C bond compared to a C-C bond. researchgate.net

Below is a hypothetical data table comparing the potential properties of a polyester derived from this compound with a conventional polyester.

Table 1: Hypothetical Comparison of Polyester Properties

| Property | Polyester from 1,2-Propanediol and Adipic Acid | Hypothetical Polyester from this compound and Adipic Acid |

|---|---|---|

| Monomers | 1,2-Propanediol, Adipic Acid | This compound, Adipic Acid |

| Potential Catalyst | Tin(II) octoate | Tin(II) octoate |

| Anticipated Tg | ~ -50 °C | Potentially lower due to thioether side chain |

| Anticipated Tm | Semi-crystalline | Potentially lower and less defined crystallinity |

| Expected Refractive Index | ~ 1.45 | Potentially higher due to sulfur atom |

| Potential Applications | Plasticizers, soft segments in polyurethanes | Materials with higher refractive index, functional coatings |

Polyether Synthesis:

The synthesis of polyethers containing this compound can be envisioned through several routes. One common method for polyether synthesis is the ring-opening polymerization of epoxides. In this scenario, this compound would first need to be converted to its corresponding glycidyl (B131873) ether. This could be achieved by reacting the diol with epichlorohydrin (B41342) in the presence of a base. The resulting thioether-functionalized epoxide could then be polymerized, or copolymerized with other epoxides, using anionic or cationic initiators.

Another approach could involve a Williamson ether synthesis-type polycondensation, where the dialkoxide of this compound reacts with a dihalide. The thioether side chain is expected to be stable under these reaction conditions. The resulting polyether would feature the ethylthio group pendant to the polymer backbone, which could impart unique properties such as improved affinity for certain metals or enhanced resistance to oxidative degradation compared to traditional polyethers.

Copolymerization represents a powerful strategy to develop advanced materials by combining the properties of different monomers. Incorporating this compound as a comonomer in polyester or polyether synthesis can lead to materials with tailored functionalities.

For instance, copolymerizing this compound with conventional diols and diacids can be used to precisely control the concentration of thioether groups along the polymer chain. This would allow for the fine-tuning of properties such as:

Refractive Index: The presence of sulfur atoms generally increases the refractive index of a material. By controlling the amount of this compound in the copolymer, materials with specific refractive indices could be designed for optical applications.

Adhesion: The thioether group can exhibit good adhesion to certain metal surfaces. Copolymers containing this functionality could be developed as adhesives or coatings for metallic substrates.

Chemical Modification: The thioether linkage can be selectively oxidized to a sulfoxide (B87167) or a sulfone, which would dramatically alter the polarity and chemical reactivity of the polymer. This post-polymerization modification opens the door to creating stimuli-responsive materials or materials with enhanced functionality. For example, the oxidation of the hydrophobic thioether to a hydrophilic sulfoxide could be used to create surfaces that change their wettability in response to an oxidizing agent.

Chelation: The sulfur atom in the thioether group can act as a soft ligand for heavy metal ions. Copolymers incorporating this compound could be explored for applications in environmental remediation or as sensors for detecting heavy metals.

The table below outlines potential copolymerization strategies and the resulting material properties.

Table 2: Copolymerization Strategies Involving this compound

| Comonomers | Polymerization Type | Potential Advanced Material Properties | Potential Applications |

|---|---|---|---|

| This compound, 1,4-Butanediol, Terephthalic Acid | Melt Polycondensation | Tunable refractive index, improved adhesion to metals | Optical films, coatings for metal surfaces |

| This compound glycidyl ether, Propylene Oxide | Anionic Ring-Opening Polymerization | Functional polyether with sites for oxidation, metal coordination | Stimuli-responsive hydrogels, metal-scavenging resins |

| This compound, Adipic Acid, Lactic Acid | Polycondensation | Biodegradable polyester with functional side chains | Functional biomaterials, drug delivery systems |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Structural Elucidation of 3-Ethylthio-1,2-propanediol and its Derivatives

Spectroscopic methods are indispensable for determining the molecular architecture of chemical compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to establish the connectivity and conformation of this compound.

In the ¹H NMR spectrum, the chemical shift of each proton is influenced by its local electronic environment. The protons of the ethyl group (CH₃CH₂) would appear as a triplet and a quartet, respectively, due to spin-spin coupling. The protons on the propanediol (B1597323) backbone would exhibit more complex splitting patterns due to their proximity to chiral centers and hydroxyl groups. The hydroxyl protons themselves often appear as broad singlets, and their chemical shift can be concentration-dependent.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the functional group the carbon belongs to (e.g., alkane, attached to sulfur, attached to oxygen).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | -CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl-CH₂ | -S-CH₂-CH₃ | ~2.5 (quartet) | ~26 |

| Thio-CH₂ | -S-CH₂-CH(OH)- | ~2.7 (multiplet) | ~40 |

| Backbone-CH | -CH(OH)- | ~3.8 (multiplet) | ~70 |

| Backbone-CH₂ | -CH₂OH | ~3.5 (multiplet) | ~65 |

| Hydroxyl | -OH | Variable (broad singlet) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. pdx.edusigmaaldrich.com

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecular structure.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. chemicalbook.com For this compound (C₅H₁₂O₂S), the monoisotopic mass is approximately 136.056 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 136.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of bonds adjacent to the sulfur and oxygen atoms. This could lead to the loss of radicals such as •CH₂OH (mass 31) or •CH(OH)CH₂OH (mass 61).

Loss of small molecules: Elimination of stable neutral molecules like water (H₂O, mass 18) from the diol moiety or ethene (C₂H₄, mass 28) from the ethyl group.

Cleavage of the C-S bond: This can result in fragments corresponding to the ethylthio group (C₂H₅S⁺, m/z 61) and the propanediol group.

Table 2: Potential Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Possible Ion Structure | Fragmentation Pathway |

| 136 | [CH₃CH₂SCH₂CH(OH)CH₂OH]⁺ | Molecular Ion (M⁺) |

| 105 | [M - CH₂OH]⁺ | Alpha-cleavage at the C2-C3 bond |

| 75 | [CH₂(OH)CH(OH)]⁺ or [CH₃CH₂SCH₂]⁺ | Cleavage of C-S or C-C bonds |

| 61 | [CH₃CH₂S]⁺ | Cleavage of the S-C₁ bond |

| 45 | [CH₂OH]⁺ | Alpha-cleavage |

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, thioether, and alkane functionalities. libretexts.orgpressbooks.pub

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in the alcohol groups. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. Other expected vibrations include C-H stretching, C-O stretching, and the less intense C-S stretching.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3600-3200 | O-H stretch | Alcohol | Strong, Broad |

| 3000-2850 | C-H stretch | Alkane (CH₃, CH₂, CH) | Strong |

| 1470-1350 | C-H bend | Alkane | Medium |

| 1260-1050 | C-O stretch | Alcohol | Strong |

| 750-600 | C-S stretch | Thioether | Weak to Medium |

The absence of other characteristic peaks (e.g., C=O at ~1700 cm⁻¹) can be used to confirm the purity of the compound and the absence of oxidation products.

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is essential for separating components of a mixture and for quantifying the amount of a specific analyte in a sample. The choice of chromatographic technique depends on the volatility and polarity of the compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. mdpi.com It is well-suited for the analysis of volatile and thermally stable compounds. Due to the polar hydroxyl groups, this compound may exhibit poor peak shape and thermal instability during GC analysis.

To overcome these issues, derivatization is often employed. The hydroxyl groups can be converted to less polar and more volatile ethers, such as trimethylsilyl (B98337) (TMS) ethers, by reacting the analyte with a silylating agent. nist.gov This procedure improves chromatographic performance and yields sharp, symmetrical peaks.

The GC separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. A polar column is often suitable for this type of analysis. oiv.int The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for identification and quantification. GC-MS is highly sensitive and specific, making it ideal for analyzing trace amounts of thiopropanediols in complex matrices. nih.govagriculturejournals.cz

Table 4: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Typical Setting |

| GC Column | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 50 °C, ramp to 230 °C |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

| MS Detector | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography Techniques for Polar Derivatives

For highly polar derivatives of this compound or for analyses where the compound should not be chemically modified, liquid chromatography (LC) is the preferred method. High-performance liquid chromatography (HPLC) is particularly useful.

Depending on the derivative, either reversed-phase (RP-HPLC) or normal-phase (NP-HPLC) chromatography can be used. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This is suitable for separating a wide range of polar to moderately nonpolar compounds. For very polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed.

Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for the detection and quantification of polar derivatives at very low concentrations. nih.govresearchgate.net Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common interfaces used to couple LC to MS. researchgate.net LC-MS is especially valuable for analyzing complex biological or environmental samples without the need for derivatization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, scientists can construct a three-dimensional model of the electron density of the molecule and, from that, infer the atomic positions, bond lengths, and bond angles with high precision.

While a crystal structure for this compound is not available in open literature, the examination of a related propanediol derivative, such as a polymorphic form of 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride, can provide insight into the type of data obtained. google.com X-ray powder diffraction (XRPD) data for such a compound reveals a series of characteristic peaks at specific 2θ angles, which correspond to the diffraction of X-rays by the various crystal planes. google.com

Table 1: Illustrative X-ray Powder Diffraction Data for a Propanediol Derivative

| Peak Number | 2θ Angle (°) |

|---|---|

| 1 | 3.549 |

| 2 | 5.185 |

| 3 | 5.832 |

| 4 | 7.052 |

| 5 | 8.620 |

| 6 | 9.305 |

| 7 | 10.625 |

| 8 | 12.149 |

| 9 | 12.820 |

| 10 | 14.163 |

Note: This data is for a polymorphic form of 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride and is presented to illustrate the nature of X-ray diffraction data. google.com

From such data, a detailed crystallographic model can be refined, providing precise atomic coordinates. This allows for the accurate determination of bond lengths and angles, as well as the conformation of the molecule in the solid state. For this compound, X-ray crystallography would reveal the precise geometry of the propanediol backbone, the orientation of the ethylthio group, and the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which would govern the crystal packing.

Advanced Hyphenated Techniques for Complex Mixture Analysis

In many chemical research applications, this compound may be present in a complex mixture with other components. Advanced hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of such mixtures. nih.goviosrjournals.orglongdom.orgajpaonline.com These techniques provide both qualitative and quantitative information about the individual components of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. ijarnd.com In GC, the sample is vaporized and injected into a column. An inert carrier gas flows through the column and carries the sample components with it. The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the inside of the column.

Following separation by GC, the individual components enter the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions. This fragmentation pattern can be used to identify the compound by comparing it to a library of known spectra.

For a compound like this compound, GC-MS analysis would provide a retention time, which is characteristic of the compound under specific GC conditions, and a mass spectrum that would confirm its identity. The fragmentation pattern would likely show characteristic losses of functional groups, such as the ethylthio group or water from the diol moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. shimadzu.com In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary and mobile phases.

The separated components from the LC column are then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to generate ions from the liquid phase before they enter the mass analyzer.

Given the polar nature of the hydroxyl groups in this compound, LC-MS would be a highly suitable technique for its analysis. The choice of LC column and mobile phase would be critical for achieving good separation from other components in a mixture. The mass spectrometer would then provide a highly sensitive and selective detection method, allowing for accurate quantification and confirmation of the compound's identity.

Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Principle of Separation | Principle of Detection | Applicability to this compound |

|---|---|---|---|

| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of ionized molecules and fragments | Suitable if the compound is sufficiently volatile and thermally stable. |

| LC-MS | Partitioning between liquid mobile phase and solid stationary phase | Mass-to-charge ratio of ionized molecules | Highly suitable due to the polarity of the diol group, allowing for analysis of non-volatile samples. |

The application of these advanced analytical techniques is fundamental to the comprehensive characterization of chemical compounds like this compound. While direct experimental data for this specific molecule may be limited, the principles and methodologies, as demonstrated through the study of analogous compounds, provide a clear framework for its structural elucidation and analysis in complex mixtures.

Biochemical and Biological Research Perspectives Non Human and Non Clinical

Enzymatic Transformations of Thiopropanediols and Related Diols

The enzymatic transformation of diols, including those with sulfur modifications, represents a significant area of research in biocatalysis. Enzymes offer high selectivity and efficiency under mild reaction conditions, making them attractive for the synthesis of complex chiral molecules.

The biocatalytic synthesis of chiral thiopropanediols, such as 3-Ethylthio-1,2-propanediol, is an area of growing interest, leveraging enzymes to create specific stereoisomers. While direct enzymatic synthesis of this compound is not extensively documented, the synthesis of other chiral sulfur-containing compounds and diols provides a strong basis for potential biocatalytic routes. tandfonline.comucl.ac.uk Enzymes are well-suited for these transformations due to their inherent chirality, which allows them to recognize and act upon specific stereoisomers of a substrate. tandfonline.com

Several classes of enzymes have demonstrated utility in the formation of carbon-sulfur (C-S) bonds and the synthesis of chiral molecules, which could be applied to thiopropanediols.

Monooxygenases and Lactonases: These enzymes have been used for the enantioselective synthesis of sulfur-containing compounds. For instance, Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) can produce optically pure sulfoxides with high enantioselectivity. ucl.ac.uk Lactonases have been employed for the kinetic resolution of thiolactones, yielding thiocarboxylic acids with excellent conversion and enantiomeric excess. ucl.ac.uk

Radical S-Adenosylmethionine (SAM) Enzymes: These enzymes are known to catalyze the insertion of sulfur at unreactive carbon centers, a key step in the biosynthesis of molecules like biotin (B1667282) and lipoic acid. nih.govnih.gov They utilize an iron-sulfur cluster to generate a highly reactive radical that facilitates the formation of thioether bonds. nih.govnih.gov

Cytochrome P450 Enzymes: Recent research has identified cytochrome P450 monooxygenases that can catalyze the formation of C-S bonds, particularly in the biosynthesis of sulfur-containing secondary metabolites. acs.orgnih.gov These enzymes often employ a radical mechanism to create intramolecular C-S linkages. acs.orgnih.gov

The table below summarizes potential enzymatic approaches for the synthesis of chiral thiopropanediols based on known biocatalytic reactions for related compounds.

| Enzyme Class | Reaction Type | Potential Application for Thiopropanediols | Key Features |

| Monooxygenases (BVMOs, FMOs) | Asymmetric oxidation | Synthesis of chiral sulfoxide (B87167) precursors | High enantioselectivity (up to 99% ee) |

| Lactonases | Kinetic resolution | Resolution of racemic thiopropanediol precursors | High conversion (>99%) and enantioselectivity (>99% ee) |

| Radical SAM Enzymes | Sulfur insertion / Thioether formation | Direct formation of the thioether bond | Can functionalize unreactive C-H bonds |

| Cytochrome P450 Enzymes | C-S bond formation | Cyclization or intramolecular C-S bond formation | Often involves radical intermediates |

The enzyme-mediated dehydration of 1,2-propanediol to propanal is a well-studied biochemical reaction catalyzed by diol dehydratases. These enzymes are found in various bacteria and play a crucial role in the anaerobic metabolism of diols. The reaction is chemically challenging, and nature has evolved different enzymatic strategies to accomplish this transformation.

There are two primary classes of propanediol (B1597323) dehydratases with distinct mechanisms:

Coenzyme B12-Dependent Diol Dehydratases: These enzymes require adenosylcobalamin (a form of vitamin B12) as a cofactor. The catalytic cycle begins with the homolytic cleavage of the cobalt-carbon bond in the coenzyme, generating a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C-1 position of 1,2-propanediol, forming a substrate radical. This is followed by a 1,2-hydroxyl shift, where the hydroxyl group from C-2 moves to C-1, creating a product radical that is a 1,1-gem-diol intermediate. This intermediate then eliminates water to form propanal.

Glycyl Radical Enzymes (GREs) and Radical SAM Enzymes: Some bacteria possess coenzyme B12-independent diol dehydratases. These enzymes utilize a glycyl radical or generate a 5'-deoxyadenosyl radical from S-adenosyl-L-methionine (SAM) to initiate the reaction. Unlike the B12-dependent enzymes, evidence suggests that these enzymes may operate through a different mechanism that involves the direct elimination of a hydroxyl group from the initial substrate radical, bypassing the formation of a 1,1-gem-diol intermediate. This pathway involves the formation of a ketyl radical intermediate followed by the direct elimination of the hydroxyl group.

The table below compares the key features of the two main enzymatic dehydration mechanisms for 1,2-propanediols.

| Feature | Coenzyme B12-Dependent Dehydratase | Glycyl Radical / Radical SAM Dehydratase |

| Cofactor | Adenosylcobalamin (Coenzyme B12) | S-Adenosyl-L-methionine (SAM) or internal glycyl radical |

| Radical Source | Homolysis of Co-C bond in coenzyme B12 | Generated from SAM or a glycyl residue |

| Proposed Intermediate | 1,1-gem-diol radical | Ketyl radical |

| Mechanism | 1,2-hydroxyl shift | Direct elimination of hydroxyl group |

Metabolic Pathway Investigations in Microorganisms and Cell-Free Systems

Understanding the metabolic pathways related to propanediols in microorganisms is crucial for applications in biotechnology and for elucidating the roles of these compounds in microbial physiology.

Microorganisms can produce 1,2-propanediol from renewable resources through several metabolic routes. The specific pathway utilized often depends on the microorganism and the available carbon source. Two primary pathways have been identified for the biosynthesis of 1,2-propanediol:

The Deoxyhexose Pathway: Certain bacteria can metabolize 6-deoxyhexose sugars, such as L-rhamnose and L-fucose. During the catabolism of these sugars, the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) is not formed directly. Instead, the pathway leads to the formation of lactaldehyde. This lactaldehyde is then reduced by an NADH-dependent oxidoreductase to produce (S)-1,2-propanediol.

The Methylglyoxal (B44143) Pathway: This pathway is more common and starts from the central glycolytic intermediate, dihydroxyacetone phosphate (DHAP).

DHAP to Methylglyoxal: The enzyme methylglyoxal synthase converts DHAP into methylglyoxal.

Methylglyoxal Reduction: Methylglyoxal is a reactive dicarbonyl compound that can be reduced through two alternative routes:

Lactaldehyde Route: Methylglyoxal is first reduced to either (R)- or (S)-lactaldehyde by an enzyme such as glycerol (B35011) dehydrogenase. The lactaldehyde is then further reduced to the corresponding enantiomer of 1,2-propanediol by a lactaldehyde reductase.

Acetol Route: Alternatively, methylglyoxal can be reduced to acetol by an aldose reductase. The acetol is subsequently reduced to 1,2-propanediol.

The stereochemistry of the final 1,2-propanediol product is determined by the stereospecificity of the reductases involved in these pathways.

The following table outlines the key steps and intermediates in the main biosynthetic pathways of 1,2-propanediol.

| Pathway | Starting Substrate | Key Intermediate(s) | Key Enzyme(s) | Final Product |

| Deoxyhexose Pathway | L-Rhamnose, L-Fucose | Lactaldehyde | Rhamnulose-1-phosphate aldolase, Lactaldehyde reductase | (S)-1,2-Propanediol |

| Methylglyoxal Pathway | Dihydroxyacetone phosphate (DHAP) | Methylglyoxal, Lactaldehyde, Acetol | Methylglyoxal synthase, Glycerol dehydrogenase, Aldose reductase, Lactaldehyde reductase | (R)- or (S)-1,2-Propanediol |

There is currently no direct research detailing the specific role of this compound as a substrate or metabolite in model organisms. However, based on the metabolism of structurally related compounds like other propanediols, thiols, and thioethers, we can infer its potential metabolic fate.

As a Carbon Source: The 1,2-propanediol backbone of the molecule could potentially serve as a carbon and energy source for microorganisms capable of diol metabolism. Bacteria such as Propionibacterium freudenreichii can metabolize 1,2-propanediol anaerobically to produce propionate (B1217596) and 1-propanol. This process often occurs within specialized proteinaceous structures called bacterial microcompartments, which sequester the toxic intermediate propionaldehyde.

Metabolism of the Thioether Bond: The ethylthio- group presents a thioether linkage. Thioethers are common in biological systems, and microorganisms have evolved enzymatic machinery to metabolize them. The metabolism of thioethers can involve S-oxidation to sulfoxides and sulfones, or cleavage of the C-S bond. Radical SAM enzymes are known to be involved in the biosynthesis of thioether-containing compounds and could potentially play a role in their degradation as well. nih.gov

Sulfur Source: It is plausible that microorganisms could cleave the C-S bond to utilize the sulfur for the synthesis of sulfur-containing amino acids (cysteine and methionine) and other essential biomolecules. Bacteria possess thiol methyltransferases that can produce methyl thioethers, indicating a broader capacity for metabolizing sulfur compounds.

Synthetic Biology Applications for Novel Thiopropanediol Production

Synthetic biology offers powerful tools to engineer microorganisms for the production of novel chemicals, including thiopropanediols. By combining genes from different organisms and redesigning metabolic pathways, it is possible to create microbial cell factories capable of synthesizing target molecules from simple, renewable feedstocks.

The production of novel thiopropanediols like this compound could be achieved by applying metabolic engineering strategies to existing 1,2-propanediol producing strains. This would involve:

Engineering a 1,2-Propanediol Platform: The initial step would be to optimize one of the known biosynthetic pathways for 1,2-propanediol (e.g., the methylglyoxal pathway from glucose or glycerol) in a suitable host organism like Escherichia coli or Saccharomyces cerevisiae. This involves overexpressing key enzymes such as methylglyoxal synthase and the relevant reductases.

Introducing a Sulfur-Incorporating Enzyme: A crucial step would be the introduction of an enzyme capable of forming the C-S bond. This could involve:

Thiol Transferases: Engineering the cell to produce ethanethiol (B150549) and then using a transferase enzyme to attach it to a 3-carbon precursor.

Radical SAM Enzymes: Leveraging the ability of some radical SAM enzymes to catalyze the formation of thioether bonds. This might involve engineering the enzyme's substrate specificity to act on a propanediol-related precursor.

Pathway Optimization and Balancing: The expression of the heterologous genes would need to be carefully balanced to optimize the metabolic flux towards the final product and minimize the accumulation of toxic intermediates. This can be achieved using synthetic biology tools such as tunable promoters, ribosome binding site engineering, and CRISPR-based genome editing.

Improving Cofactor Supply: The biosynthesis of 1,2-propanediol is a reductive process that requires cofactors like NADH or NADPH. Metabolic engineering strategies can be employed to increase the intracellular availability of these reducing equivalents, thereby enhancing product yield.

The development of synthetic biology circuits based on thiol-based redox systems could also provide novel regulatory mechanisms for controlling metabolic pathways involved in the production of sulfur-containing compounds. nih.govmdpi.com

Biological Activity Studies in In Vitro and Animal Models (Mechanistic Focus)

Comprehensive searches of scientific databases have yielded no specific studies on the biological activity of this compound in either in vitro systems or animal models. The following subsections detail this lack of information.

Interaction with Cellular Components in Model Organisms

No studies have been found that investigate the interaction of this compound with cellular components in model organisms. Research on other propanediols has explored their effects on cellular membranes and their potential for teratogenicity. However, the influence of the ethylthio- group on these properties has not been explored for this specific molecule. General research on thioether compounds indicates a wide range of biological activities, but this cannot be directly extrapolated to this compound without specific experimental evidence.

Data Tables

Due to the absence of specific research data for this compound in the requested areas, no data tables can be generated.

Advanced Applications in Materials Science and Industrial Chemistry Academic Novelty Focus

Utilization as a Monomer for Advanced Polymer Synthesis

There is no specific data available from the conducted searches detailing the use of 3-Ethylthio-1,2-propanediol as a monomer in the synthesis of polyesters, polyurethanes, or polyethers.

Development of Novel Polyesters with Enhanced Properties

The scientific literature extensively covers the synthesis of polyesters from various diols, including bio-based secondary diols where overcoming low reactivity is a key research focus. However, none of the reviewed studies identify this compound as a monomer. The introduction of a thioether group into a polyester (B1180765) backbone could theoretically influence properties such as refractive index, thermal stability, or affinity for heavy metals, but experimental data to support this for this compound is not present in the available literature.

Synthesis of Polyurethanes and Polyethers incorporating Thiopropanediol Units

While there is academic interest in functional polyurethanes, research has focused on other sulfur-containing diols. For example, the related compound 3-Mercapto-1,2-propanediol (B48393) (featuring a thiol, -SH, group) has been utilized in the synthesis of polyhydroxyurethanes and shape-memory polymers. sigmaaldrich.com The synthesis of polyurethanes from diols containing disulfide bonds to impart self-healing properties has also been explored. rsc.org These studies highlight the potential of sulfur-containing monomers, but direct research or patents describing the incorporation of this compound into polyurethane or polyether chains have not been identified.

Role as a Chemical Intermediate in Complex Organic Synthesis

Substituted propanediols are well-established as valuable building blocks in organic synthesis. However, the specific role of this compound as an intermediate for pharmaceuticals, agrochemicals, or fine chemicals is not documented in the available scientific or patent literature.

Precursor for Pharmaceutical and Agrochemical Intermediates

While analogous compounds like 3-amino-1,2-propanediol are known intermediates in the synthesis of pharmaceuticals, no such role has been publicly documented for this compound. google.comresearchgate.net Patent literature details the synthesis of various pharmaceutical and agrochemical compounds, but this specific thioether diol does not appear as a cited precursor.

Building Block for Fine Chemicals

The potential for this compound to serve as a bifunctional building block—allowing for reactions at its two hydroxyl groups and potential modification at the sulfur atom—is chemically plausible. However, there are no specific examples in the researched literature of its use to create fine chemicals.

Functional Additives with Researched Mechanisms

The concept of using thioether compounds as functional additives is established, particularly in the field of polymer stabilization. Thioethers can act as secondary antioxidants by decomposing hydroperoxides, which are intermediates in polymer degradation. uvabsorber.comamfine.com This mechanism protects the polymer from long-term thermal degradation. However, the research in this area focuses on other thioether molecules, such as thiodipropionate esters. There are no specific studies that investigate this compound for this purpose or detail its mechanism of action as a functional additive in any material.

Table of Chemical Compounds

Antioxidant Properties in Material Formulations (Mechanistic Studies)

The antioxidant potential of organosulfur compounds is a subject of significant academic interest. mdpi.comnih.govarabjchem.org Thioethers, in particular, are recognized for their ability to mitigate oxidative degradation in materials. The proposed antioxidant mechanisms for compounds like this compound are primarily centered on the reactivity of the sulfur atom.

Key Mechanistic Pathways:

Peroxide Decomposition: A primary mechanism by which thioethers exhibit antioxidant activity is through the decomposition of hydroperoxides, which are key intermediates in oxidative degradation pathways. The sulfur atom in the thioether moiety can act as a nucleophile, attacking the electrophilic oxygen of the peroxide bond. This reaction converts harmful hydroperoxides into less reactive alcohols, thereby interrupting the degradation cycle. This process is often catalytic in nature.

Synergism with Primary Antioxidants: In complex material formulations, thioethers can act synergistically with primary antioxidants (like hindered phenols). The thioether can catalytically decompose hydroperoxides that would otherwise consume the primary antioxidant, thus extending the material's service life.

The presence of hydroxyl groups in this compound may also contribute to its antioxidant capacity, potentially through hydrogen bonding interactions that can influence the reactivity of the sulfur center or by participating in free-radical quenching pathways.

Table 1: Potential Antioxidant Mechanisms of this compound

| Mechanism | Description | Role of Sulfur Atom |

|---|---|---|

| Hydroperoxide Decomposition | Non-radical decomposition of hydroperoxides (ROOH) to alcohols (ROH). | Acts as a nucleophile to break the O-O bond. |

| Radical Scavenging | Donation of an electron to a reactive radical species (e.g., ROO•). | Can be oxidized to a sulfoxide (B87167). |

| Synergism | Regenerates or protects primary antioxidants from consumption. | Reduces hydroperoxides that would react with the primary antioxidant. |

This table is based on established mechanisms for general thioether compounds due to the absence of specific studies on this compound.

Corrosion Inhibition Mechanisms (e.g., in coolant systems)

The utility of sulfur-containing organic molecules as corrosion inhibitors is well-documented, particularly for protecting ferrous metals in acidic environments. These compounds function by adsorbing onto the metal surface and creating a protective barrier that impedes the electrochemical processes of corrosion. The thioether and hydroxyl functional groups in this compound suggest its potential as an effective corrosion inhibitor, a notion supported by its mention in patent literature for such applications. google.com

Proposed Inhibition Mechanisms:

Adsorption and Film Formation: The primary mechanism of corrosion inhibition by organosulfur compounds is the formation of a protective film on the metal surface. The sulfur atom, with its lone pair of electrons, can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This chemisorption process leads to the formation of a durable, passivating layer.

Blocking of Active Sites: By adsorbing onto the metal surface, molecules of this compound can block the active anodic and cathodic sites where corrosion reactions occur. This physically isolates the metal from the corrosive medium (e.g., coolant solution).

Mixed-Type Inhibition: It is likely that this compound would act as a mixed-type inhibitor, meaning it suppresses both the anodic dissolution of the metal and the cathodic reduction of corrosive species (like H+ ions in acidic media). The formation of a protective film impedes both of these partial reactions. The hydroxyl groups may also participate in the adsorption process through interactions with the metal surface or by forming a more cohesive inhibitor film through intermolecular hydrogen bonding.

Table 2: Hypothesized Corrosion Inhibition Actions of this compound

| Action | Description | Key Functional Group(s) |

|---|---|---|

| Surface Adsorption | Bonding of the inhibitor molecule to the metal surface. | Thioether (sulfur atom) |

| Protective Film Formation | Creation of a barrier layer that isolates the metal from the corrosive environment. | Thioether, Diol |

| Anodic Inhibition | Slowing the rate of metal dissolution. | Adsorbed film blocks metal oxidation sites. |

| Cathodic Inhibition | Slowing the rate of reduction reactions (e.g., hydrogen evolution). | Adsorbed film blocks sites for proton reduction. |

This table is illustrative and based on known mechanisms of sulfur-containing corrosion inhibitors, as direct mechanistic studies on this compound are not currently available.

Future Directions and Emerging Research Avenues for 3 Ethylthio 1,2 Propanediol

Development of Highly Efficient and Sustainable Synthetic Routes

Future research would need to focus on developing green and efficient methods for synthesizing 3-Ethylthio-1,2-propanediol. Green chemistry principles, such as using renewable feedstocks, employing safer solvents like water, and utilizing energy-efficient techniques like biocatalysis or microwave-assisted synthesis, are central to modern chemical production. chemistryjournals.net Potential sustainable starting materials could be derived from glycerol (B35011), a byproduct of biodiesel production, or epichlorohydrin (B41342), given their structural similarity to the propanediol (B1597323) backbone. scielo.brresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com Establishing eco-friendly and scalable synthetic pathways would be a critical first step for enabling broader research and application.

Comprehensive Mechanistic Understanding of Key Reactions and Transformations

A deep understanding of the reaction mechanisms involving this compound is essential for controlling its chemical transformations and designing novel applications. Future studies would need to investigate the kinetics and thermodynamics of its key reactions. This includes the oxidation of the thioether group and the esterification or etherification of the diol functionalities. Such mechanistic insights are crucial for optimizing reaction conditions and predicting the formation of desired products.

Exploration of Stereochemical Influence on Reactivity and Function

This compound contains a chiral center, meaning it can exist as different stereoisomers (enantiomers). A significant area for future research lies in the stereoselective synthesis of these isomers and the exploration of how their three-dimensional arrangement influences reactivity and biological function. In many pharmaceuticals and functional materials, a specific stereoisomer is responsible for the desired activity. researchgate.net Therefore, developing methods to produce enantiomerically pure forms of the compound and evaluating their unique properties would be a vital research direction.

Integration of Computational Chemistry and Machine Learning for Predictive Research

Computational tools are poised to accelerate chemical research. nih.gov Future investigations could leverage computational chemistry and machine learning to predict the properties and reactivity of this compound and its derivatives. Machine learning models, trained on data from quantum chemical calculations or experimental results, could forecast various characteristics, from physical properties to biological activity, thereby guiding and prioritizing experimental work. mdpi.comnih.gov This predictive approach can significantly reduce the time and resources required for the discovery and development of new applications.

Discovery of Novel Biocatalytic Pathways and Synthetic Biology Applications

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. chemmethod.com A key research avenue would be the discovery or engineering of enzymes and microorganisms capable of producing this compound. This could involve screening natural biodiversity for relevant enzymatic activity or using synthetic biology to design novel metabolic pathways in host organisms like Escherichia coli or yeast. rsc.orgfrontiersin.org While biocatalytic routes for similar molecules like 1,3-propanediol (B51772) are well-established, nih.gov applying these principles to a sulfur-containing diol presents a novel challenge and opportunity.

Expanding the Scope of Material Science Applications through Structure-Property Relationships

The bifunctional nature of this compound makes it a promising candidate as a monomer for creating new polymers. The presence of sulfur in a polymer backbone can enhance properties such as refractive index and thermal stability. Future research should focus on synthesizing polymers using this compound and systematically studying their structure-property relationships. By understanding how the molecular structure of these new materials dictates their macroscopic properties (e.g., mechanical strength, thermal behavior, optical clarity), researchers could tailor them for specific applications in fields ranging from advanced optics to specialty textiles.

Q & A

Q. What are the primary challenges in synthesizing this compound with high purity?

Methodological Answer: Synthesis of thioether-containing diols like this compound may involve nucleophilic substitution (e.g., replacing a halogen or hydroxyl group with ethylthiol). Key challenges include:

- Side reactions (e.g., oxidation of the thioether group or diol cyclization).

- Purification difficulties due to polar byproducts; vacuum distillation or preparative HPLC may be required .

- Catalyst selection : Transition-metal catalysts risk sulfur poisoning, necessitating ligand optimization or alternative catalysts (e.g., enzyme-mediated thiolation) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals for ethylthio (–SCH₂CH₃) protons as a triplet (~1.3 ppm, CH₃) and quartet (~2.5 ppm, SCH₂), with diol protons at 3.4–4.0 ppm.